molecular formula C13H21NO B13751017 Formamide, N-(1-adamantyl-1-ethyl)- CAS No. 101468-16-0

Formamide, N-(1-adamantyl-1-ethyl)-

Cat. No.: B13751017
CAS No.: 101468-16-0
M. Wt: 207.31 g/mol
InChI Key: HJSYQRZMNFETRL-UHFFFAOYSA-N
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Description

Formamide, N-(1-adamantyl-1-ethyl)- is a chemical compound with the molecular formula C11H17NO It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(1-adamantyl-1-ethyl)- typically involves the reaction of 1-bromoadamantane with formamide. The process can be summarized in the following steps:

    Preparation of 1-bromoadamantane: Adamantane is brominated using liquid bromine to yield 1-bromoadamantane.

    Reaction with Formamide: 1-bromoadamantane is then reacted with formamide to produce Formamide, N-(1-adamantyl-1-ethyl)-.

Industrial Production Methods

For large-scale production, the synthesis of Formamide, N-(1-adamantyl-1-ethyl)- can be optimized to reduce the use of toxic reagents and solvents. The process can be carried out in a single pot to make it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(1-adamantyl-1-ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl oxides, while reduction can produce adamantyl amines .

Mechanism of Action

The mechanism by which Formamide, N-(1-adamantyl-1-ethyl)- exerts its effects involves its interaction with molecular targets and pathways. The adamantyl group provides rigidity and stability, allowing the compound to interact with specific enzymes and receptors. This interaction can modulate biological pathways and lead to various effects, such as antiviral or antiparkinsonian activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formamide, N-(1-adamantyl-1-ethyl)- is unique due to its specific structural modifications, which provide distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other adamantane derivatives .

Properties

CAS No.

101468-16-0

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]formamide

InChI

InChI=1S/C13H21NO/c1-9(14-8-15)13-5-10-2-11(6-13)4-12(3-10)7-13/h8-12H,2-7H2,1H3,(H,14,15)

InChI Key

HJSYQRZMNFETRL-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC=O

Origin of Product

United States

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